

Application Note & Protocol: Scale-up Synthesis and Biological Evaluation of Aflavazole

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Compound of Interest

Compound Name: Aflavazole

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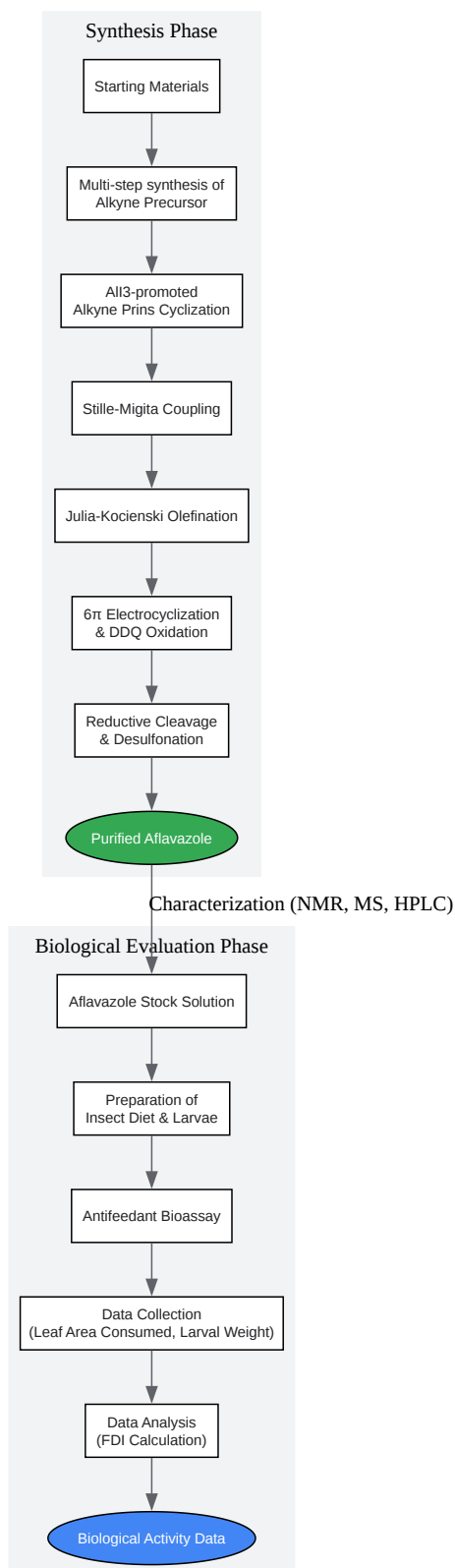
Introduction

Aflavazole is a structurally complex indole diterpenoid natural product isolated from the sclerotia of *Aspergillus flavus*. It belongs to the aflavinine class of metabolites, which are known for their diverse biological activities, including anti-insectan properties. The intricate polycyclic architecture of **Aflavazole** has made it a challenging target for synthetic chemists. This application note provides a detailed protocol for the scale-up synthesis of **Aflavazole**, based on the total synthesis reported by Li and coworkers. Additionally, it outlines a robust protocol for evaluating its anti-insectan activity, facilitating further biological studies and potential applications in crop protection and drug discovery.

Scale-up Synthesis of Aflavazole

The following protocol is adapted from the total synthesis published by Li, H., Chen, Q., Lu, Z., & Li, A. in the *Journal of the American Chemical Society*, 2016, 138(48), 15555–15558, and is intended for producing multi-milligram to gram quantities of **Aflavazole** for biological studies.

Experimental Workflow for Aflavazole Synthesis and Evaluation



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Caption: Overall workflow from synthesis to biological testing.

Detailed Synthetic Protocol

This protocol outlines the key final steps of the **Aflavazole** synthesis. For detailed procedures of earlier intermediates, please refer to the supporting information of the original publication.

Step 1: Stille-Migita Coupling

- To a solution of iodide intermediate **11** (1.0 equiv) in NMP, add 3-(1,3-dioxan-2-yl)-1-(tri-n-butylstannyl)-1H-indole (1.5 equiv), Pd(PPh₃)₄ (0.1 equiv), and CuTC (0.2 equiv).
- Degas the mixture with argon for 15 minutes.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous KF solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford compound **34**.

Step 2: Julia-Kocienski Olefination

- Dissolve compound **34** (1.0 equiv) in THF.
- Cool the solution to -78 °C.
- Add KHMDS (1.2 equiv) dropwise and stir for 30 minutes.
- Warm the reaction to room temperature and stir for an additional 2 hours.
- Quench the reaction with saturated aqueous NH₄Cl solution.
- Extract with ethyl acetate, and wash the combined organic layers with brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify by flash column chromatography to yield triene **10**.

Step 3: 6π Electrocyclization and Aromatization

- Dissolve triene 10 (1.0 equiv) in toluene in a sealed tube.
- Heat the solution to 90 °C for 6 hours.
- Cool the mixture to room temperature and add DDQ (1.5 equiv).
- Stir at room temperature for 1 hour.
- Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
- Purify the crude product by flash column chromatography to give arene 36.

Step 4: Final Reductive Cleavage and Desulfonation to **Aflavazole** (6)

- To a solution of arene 36 (1.0 equiv) in CH_2Cl_2 at -78 °C, add TiCl_4 (3.0 equiv) followed by Et_3SiH (5.0 equiv).
- Stir the mixture at -78 °C for 1 hour.
- Quench with saturated aqueous NaHCO_3 solution and extract with CH_2Cl_2 .
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate.
- Dissolve the crude intermediate in THF/MeOH.
- Add Mg powder (10 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture and concentrate the filtrate.
- Purify the residue by preparative HPLC to afford **Aflavazole** (6).

Quantitative Data for Synthesis

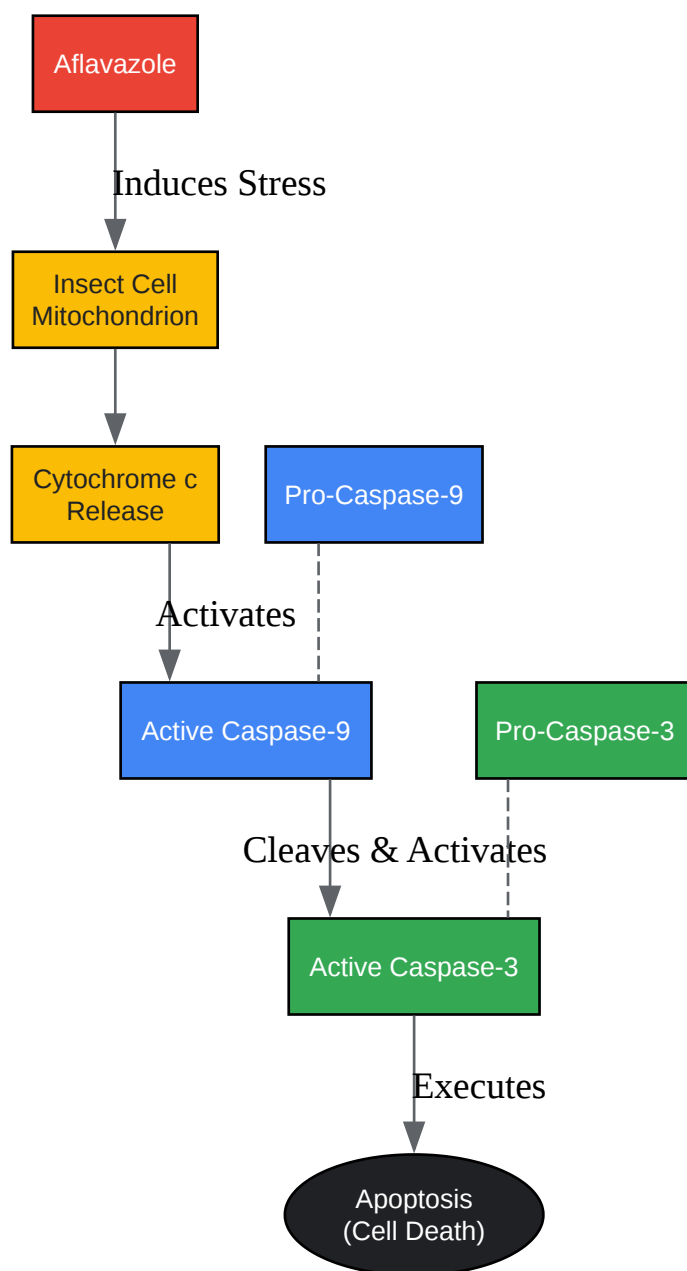
Step	Starting Material	Reagents and Solvents	Reaction Time	Temperature	Yield (%)
1	Iodide 11	3-(1,3-dioxan-2-yl)-1-(tri-n-butylstannyl)-1H-indole, Pd(PPh ₃) ₄ , CuTC, NMP	12 h	80 °C	~75%
2	Compound 34	KHMDS, THF	2.5 h	-78 °C to RT	~88%
3	Triene 10	Toluene, DDQ	7 h	90 °C then RT	~82% (2 steps)
4	Arene 36	TiCl ₄ , Et ₃ SiH, CH ₂ Cl ₂ ; then Mg, THF/MeOH	1 h, then completion	-78 °C, then RT	~60%

Biological Studies: Anti-insectan Activity

Aflavazole has been identified as an anti-insectan metabolite.^[1] The following protocol describes a common method to quantify its antifeedant properties against a generalist herbivore, the tobacco cutworm (*Spodoptera litura*).

Hypothesized Signaling Pathway for Aflavazole's Cytotoxicity

While the precise molecular target of **Aflavazole** in insects is unknown, many carbazole alkaloids exert their cytotoxic effects by inducing apoptosis.^{[2][3]} A plausible mechanism is the induction of mitochondrial stress, leading to the activation of the caspase cascade.



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Caption: Hypothesized apoptotic pathway induced by **Aflavazole**.

Protocol: Antifeedant Bioassay

This protocol is adapted from established methods for evaluating the antifeedant activity of natural products against *Spodoptera litura*.^{[4][5][6]}

1. Insect Rearing

- Maintain a laboratory culture of *Spodoptera litura* on a standard artificial diet or castor bean leaves at 27 ± 2 °C, $65 \pm 5\%$ relative humidity, and a 14:10 h (light:dark) photoperiod.

- Use uniformly-sized, pre-starved (for 4 hours) third-instar larvae for the bioassay.

2. Preparation of **Aflavazole** Solutions

- Prepare a stock solution of **Aflavazole** (e.g., 1000 ppm) in acetone.
- From the stock solution, prepare a series of dilutions (e.g., 500, 250, 125, and 62.5 ppm) using acetone as the solvent.
- A solution of acetone alone will serve as the negative control.

3. Leaf Disc No-Choice Bioassay

- Excise fresh leaf discs (e.g., 5 cm diameter) from castor bean or cabbage plants.
- Individually dip each leaf disc into a specific **Aflavazole** concentration (or the acetone control) for 10-15 seconds.
- Allow the solvent to evaporate completely in a fume hood.
- Place one treated leaf disc on a moist filter paper in a Petri dish (9 cm).
- Introduce one pre-starved third-instar larva into each Petri dish.
- Prepare five replicates for each concentration and the control.
- Incubate the Petri dishes under the same conditions as insect rearing.

4. Data Collection and Analysis

- After 24 hours, measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or by scanning the leaf discs and analyzing the images with software like ImageJ.

- Calculate the Feeding Deterrence Index (FDI) using the following formula: $FDI (\%) = [(C - T) / C] \times 100$ Where:
 - C = Leaf area consumed in the control disc
 - T = Leaf area consumed in the treated disc

Expected Quantitative Results

The following table presents hypothetical data from the antifeedant bioassay, illustrating the expected dose-dependent effect of **Aflavazole**.

Aflavazole Concentration (ppm)	Mean Leaf Area Consumed (cm ²) ± SD	Feeding Deterrence Index (FDI) (%)
Control (Acetone)	12.5 ± 1.2	0
62.5	9.8 ± 0.9	21.6
125	6.5 ± 0.7	48.0
250	2.1 ± 0.5	83.2
500	0.4 ± 0.2	96.8

Conclusion

This application note provides comprehensive, actionable protocols for the multi-step, scale-up synthesis of **Aflavazole** and for the quantitative assessment of its anti-insectan properties. The provided synthesis details and biological assay methods will enable researchers to produce sufficient quantities of this complex natural product for in-depth biological investigation. The hypothesized signaling pathway offers a starting point for mechanistic studies to elucidate its mode of action, paving the way for the development of new-generation bio-insecticides or therapeutic agents.

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